N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of a fluorine atom and a methoxy group in the structure of this compound enhances its chemical properties, making it a compound of interest for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and heat.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiazoles with various functional groups.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Agriculture: It is explored as a potential fungicide for controlling plant pathogens.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound inhibits the activity of enzymes such as acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial for treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluoro-1,3-benzothiazol-2-yl)formamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)hexanamide
- 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is unique due to the presence of both a fluorine atom and a methoxy group in its structure. These substituents enhance its chemical stability, lipophilicity, and biological activity compared to other similar compounds. The methoxy group, in particular, can improve the compound’s ability to cross biological membranes, making it more effective in biological applications .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSQOCQSLRYMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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